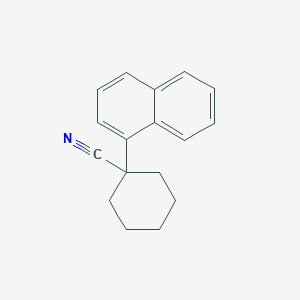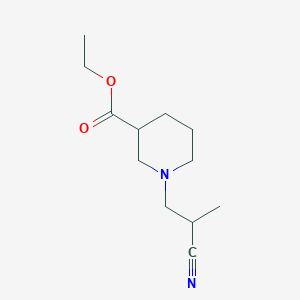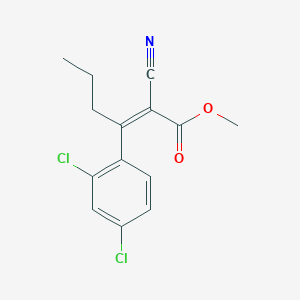![molecular formula C18H15ClFNO2 B7854368 ethyl 2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetate](/img/structure/B7854368.png)
ethyl 2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of chloro and fluoro substituents on the indole ring, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Substituents: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while fluorination can be carried out using fluorine gas (F₂) or a fluorinating agent like Selectfluor.
Esterification: The final step involves the esterification of the indole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Ethyl 2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoroindole: A fluorinated indole derivative with potential anticancer properties.
2-Chloroindole: A chlorinated indole derivative with antimicrobial activity.
The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
ethyl 2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO2/c1-2-23-17(22)10-15-14-9-12(19)5-8-16(14)21-18(15)11-3-6-13(20)7-4-11/h3-9,21H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFLVRBLIBMDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
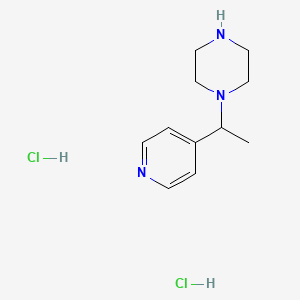

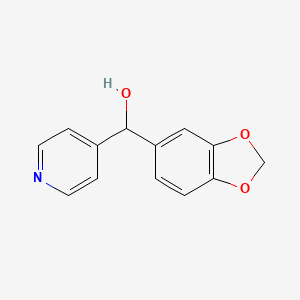
![5-amino-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7854309.png)
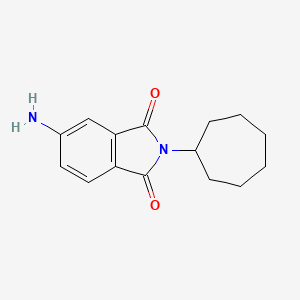
![2-[4-[3-(Acridin-9-ylamino)propyl]piperazin-1-yl]ethanol;hydrochloride](/img/structure/B7854314.png)
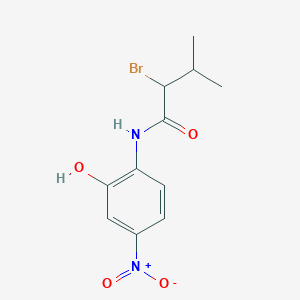
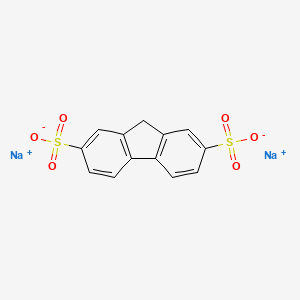
![(2Z)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B7854334.png)
![2-[5-amino-3-(1-methyl-1H-imidazol-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B7854342.png)
![N-[2-[(6-methylquinazolin-4-yl)amino]ethyl]acetamide](/img/structure/B7854350.png)
